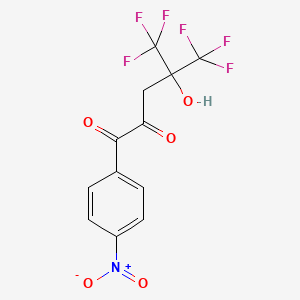
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a pentanedione backbone with hydroxy, nitrophenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials might include pentanedione derivatives, nitrophenyl compounds, and trifluoromethylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitrophenyl group, converting it to an amine.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.
Industry
In the industrial sector, this compound might find applications in the production of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(methyl): Similar structure but with a methyl group instead of a trifluoromethyl group.
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(ethyl): Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- makes it unique compared to its analogs
For precise and detailed information, consulting specific scientific literature or databases is recommended
特性
CAS番号 |
101931-60-6 |
|---|---|
分子式 |
C12H7F6NO5 |
分子量 |
359.18 g/mol |
IUPAC名 |
5,5,5-trifluoro-4-hydroxy-1-(4-nitrophenyl)-4-(trifluoromethyl)pentane-1,2-dione |
InChI |
InChI=1S/C12H7F6NO5/c13-11(14,15)10(22,12(16,17)18)5-8(20)9(21)6-1-3-7(4-2-6)19(23)24/h1-4,22H,5H2 |
InChIキー |
RJLWBZHWFSHJJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



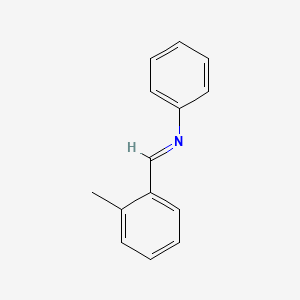
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)

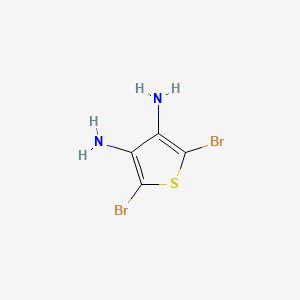

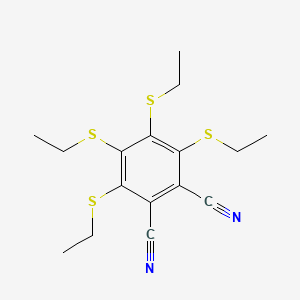
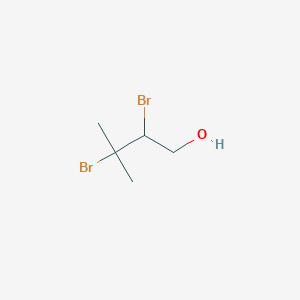
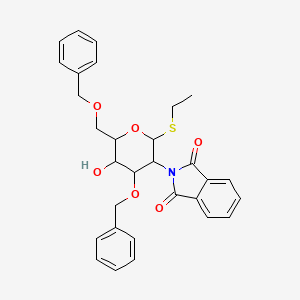

![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
